2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene
Description
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene is a halogenated aromatic compound featuring a central benzene ring substituted with:
- A 4-chlorophenyl group at position 2.
- Fluorine atoms at positions 1 and 3.
- A 4-pentylphenyl group at position 5.
This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine and fluorine atoms and the hydrophobic pentyl chain.
Properties
CAS No. |
921605-43-8 |
|---|---|
Molecular Formula |
C23H21ClF2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H21ClF2/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h6-15H,2-5H2,1H3 |
InChI Key |
MVAMHTVTTUGONO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of boron reagents with halides under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fenvalerate (CAS 51630-58-1)
Structural Features :
Key Differences :
- Fenvalerate’s ester and cyano groups enhance its bioactivity as a neurotoxin, unlike the target compound’s lack of polar functional groups.
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)
Structural Features :
Comparison :
- Both compounds feature chlorophenyl groups , but Tetradifon’s sulfonyl group increases polarity, improving water solubility (~0.1 mg/L) compared to the target compound’s near-insolubility in water.
- Tetradifon is a historic acaricide, whereas the target compound’s applications remain underexplored but may align with liquid crystal or polymer additive uses due to its planar structure .
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene
Structural Features :
Key Contrasts :
2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Structural Features :
Comparison :
- The thiazole ring enhances π-π stacking interactions, critical for crystallinity (melting point >200°C), whereas the target compound’s aliphatic pentyl chain may lower melting point (<150°C estimated).
- Electronic effects from fluorine atoms differ: ortho-difluoro substitution in the target compound creates a stronger dipole than para-fluorophenyl groups .
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₂₃H₁₉ClF₂ | 368.5 | 4-Chlorophenyl, 1,3-difluoro |
| Fenvalerate | C₂₅H₂₂ClNO₃ | 419.90 | Ester, cyano, 4-chlorophenyl |
| Tetradifon | C₁₂H₆Cl₄O₂S | 356.0 | Sulfonyl, trichlorophenyl |
| 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene | C₁₃H₈Cl₂FS | 305.1 | Sulfanylmethyl, chloro, fluoro |
Table 2: Physico-Chemical Properties
| Compound | Water Solubility (mg/L) | logP (Estimated) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | <0.1 | ~6.5 | <150 |
| Fenvalerate | 0.002 | ~6.0 | 45–60 |
| Tetradifon | 0.1 | ~4.2 | 148–150 |
| 1-Chloro-2-fluoro... | <0.1 | ~3.8 | 80–85 |
Research Implications
- The pentyl chain in the target compound may enhance compatibility with non-polar matrices, suggesting utility in polymer additives or liquid crystal displays.
- Ortho-difluoro substitution could reduce metabolic degradation compared to mono-fluoro analogs, as seen in fluorinated pharmaceuticals () .
- Structural rigidity from the central benzene ring contrasts with heterocyclic analogs (), impacting thermal stability and crystallinity .
Biological Activity
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C19H18ClF2
- Molecular Weight : 336.80 g/mol
- IUPAC Name : this compound
This compound features a chlorinated phenyl group and difluorobenzene moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer activity of compounds bearing similar structural motifs has been documented in various studies. For example, the presence of difluorobenzene in the structure has been associated with enhanced cytotoxicity against cancer cell lines. A study demonstrated that related compounds inhibited cell proliferation in breast cancer cells through apoptosis induction .
Enzyme Inhibition
Enzyme inhibition is another significant aspect of the biological activity of this compound. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders respectively. The compound's structural features may enhance binding affinity to these enzymes, leading to increased inhibitory effects .
Case Studies
- Antimicrobial Efficacy : A study involving a series of chlorinated phenyl derivatives showed that those with similar structures to this compound had significant antibacterial activity against multi-drug resistant strains. This highlights the potential for developing new antibiotics based on its structure.
- Cytotoxicity in Cancer Cells : Research conducted on various phenyl-substituted compounds revealed that those with a difluorobenzene group exhibited promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited AChE activity, suggesting potential use in Alzheimer's disease treatment protocols. The binding affinity was confirmed through molecular docking studies which indicated favorable interactions with the enzyme's active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
